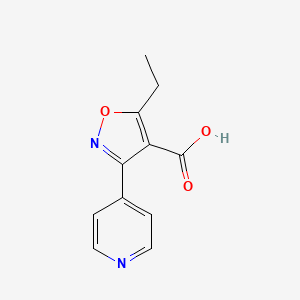

5-エチル-3-(ピリジン-4-イル)イソキサゾール-4-カルボン酸

概要

説明

Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety . The total percentage of the AMIA resonance structure with a double C=N bond is 34.19%; additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .科学的研究の応用

創薬と医薬品化学

5-エチル-3-(ピリジン-4-イル)イソキサゾール-4-カルボン酸に見られるイソキサゾール環は、その薬理学的意義から創薬において広く用いられています。 イソキサゾール環は、様々な生体標的に結合する能力を持つことから、新規医薬品の開発において重要な骨格として用いられることが多い 。 この化合物は、抗菌作用、抗がん作用、または抗炎症作用を持つ可能性のある新規医薬品の合成における前駆体として役立ちます .

農業

農業において、イソキサゾール誘導体は、殺虫剤や除草剤の製造に用いることができます。 イソキサゾールの構造部分は、その生物活性で知られており、作物に影響を与えることなく、特定の害虫や雑草を標的にする化合物を開発するために利用できます .

材料科学

イソキサゾール環は、独自の特性を持つ新規材料を開発するための汎用性の高い足場です。 例えば、イソキサゾール環は、ポリマーに組み込んで安定性を向上させたり、有機半導体の合成に用いて電子用途に使用することができます .

環境科学

イソキサゾール誘導体は、環境修復において役割を果たす可能性があります。 イソキサゾール誘導体は、汚染物質の分解に役立つ化合物の合成に関与したり、環境モニタリングの指標として役立つ可能性があります .

分析化学

分析化学において、イソキサゾール誘導体は、クロマトグラフィー標準物質や蛍光マーカーなどの分析手順に必要なより複雑な分子の合成における試薬またはビルディングブロックとして使用できます .

生化学

イソキサゾール化合物は、生化学研究において重要です。 イソキサゾール化合物は、酵素阻害剤または受容体モジュレーターとして作用し、細胞プロセスを理解し、これらの経路を調節する薬物を設計するために不可欠です .

作用機序

Mode of action

The mode of action of isoxazole compounds can vary widely depending on their specific structure and functional groups. They can interact with their targets in various ways, leading to different biological effects .

Biochemical pathways

Isoxazole compounds can be involved in a variety of biochemical pathways, depending on their specific targets. They can affect these pathways in different ways, leading to various downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid” would depend on its specific structure and functional groups. Isoxazole compounds can have a wide range of ADME properties .

Result of action

The molecular and cellular effects of “5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid” would depend on its specific targets and mode of action. Isoxazole compounds can have a variety of biological effects .

Action environment

Environmental factors can influence the action, efficacy, and stability of “5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid”. These factors can include pH, temperature, presence of other compounds, and more .

実験室実験の利点と制限

5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid has several advantages for use in laboratory experiments. It is relatively stable and has low toxicity, making it safe to use in laboratory settings. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of reactions. However, it is not very soluble in organic solvents, which can limit its use in certain reactions.

将来の方向性

There are several potential future directions for research on 5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid. These include further investigation into its anti-inflammatory and antioxidant properties, as well as its potential use as an inhibitor of enzymes and proteins. Additionally, further research into its mechanism of action and its potential use as a fluorescent probe could provide valuable insights into its applications in organic and inorganic chemistry. Finally, further research into its solubility in organic solvents could provide new opportunities for its use in laboratory experiments.

生化学分析

Biochemical Properties

5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of 5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and metabolic processes . Additionally, this compound can alter cellular metabolism by inhibiting key enzymes, leading to changes in metabolite levels and flux through metabolic pathways.

Molecular Mechanism

At the molecular level, 5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for its biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or metabolic modulation. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are often observed, where a certain dosage level is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell . These interactions are crucial for its biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of 5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s ability to reach its target sites is essential for its biological activity and therapeutic efficacy.

Subcellular Localization

5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid exhibits specific subcellular localization, which is important for its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interactions with biomolecules and its overall biological effects.

特性

IUPAC Name |

5-ethyl-3-pyridin-4-yl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-8-9(11(14)15)10(13-16-8)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZXNWNFGGPSBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

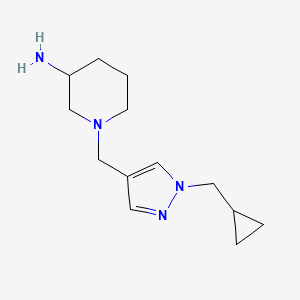

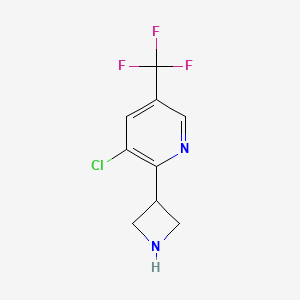

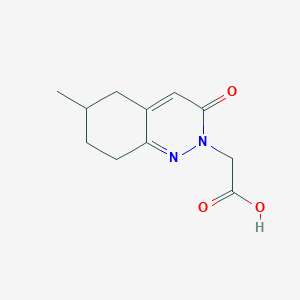

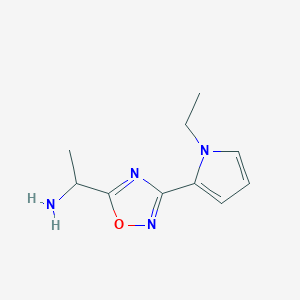

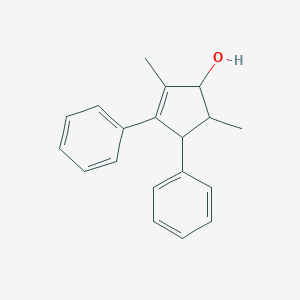

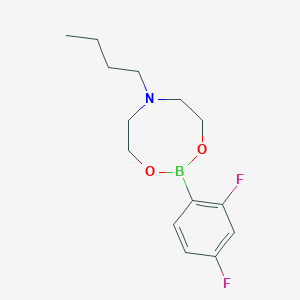

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1472970.png)

![tert-butyl 5-(6-(1H-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472971.png)

![[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid](/img/no-structure.png)

![2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1472978.png)

![5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1472979.png)

![3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole](/img/structure/B1472980.png)

![(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1472982.png)

![N-{1-[4-(Acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}-2-chloro-N-cyclohexylacetamide](/img/structure/B1472984.png)